3-Methyl-3-azaspiro[5.5]undec-7-en-9-one
Overview
Description
3-Methyl-3-azaspiro[5.5]undec-7-en-9-one is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 . The molecule consists of 17 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .
Molecular Structure Analysis
The 3-methyl-3-azaspiro[5.5]undec-7-en-9-one molecule contains a total of 31 bonds. There are 14 non-H bonds, 2 multiple bonds, 2 double bonds, 2 six-membered rings, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .Scientific Research Applications
- 3-azaspiro[5.5]undecan-9-one hydrochloride is a chemical compound with the CAS Number: 1225437-09-1 . It’s typically stored at room temperature and comes in a powder form . This compound could be used in various chemical synthesis processes due to its unique structure.
- Similarly, 3-Azaspiro[5.5]undecane hydrochloride with CAS Number: 1125-01-5 is another derivative that could be used in chemical synthesis . It also comes in a solid form and is stored at room temperature .
- A graphite felt electrode modified with (6 S ,7 R ,10 R )-4-amino-2,2,7-trimethyl-10-isopropyl-1-azaspiro [5.5]undecane N -oxyl was prepared for electrocatalytic oxidation of diols . Electrolysis of diols on the modified electrode yielded optically active lactones (92.0–96.4%), with an enantiopurity of 82–99% ee .
Chemical Synthesis
Electrocatalytic Oxidation
- 3-azaspiro[5.5]undecan-9-one hydrochloride is a chemical compound with the CAS Number: 1225437-09-1 . It’s typically stored at room temperature and comes in a powder form . This compound could be used as a reagent in various chemical reactions due to its unique structure.
- A research article published in the Russian Journal of General Chemistry discusses the synthesis of 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile . The compound was synthesized by the sequential reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of potassium hydroxide or sodium ethylate in ethanol . This compound could potentially be used in the synthesis of new polynitrile compounds .
Chemical Reagent
Synthesis of Polynitrile Compounds
- Given its unique structure, 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one could potentially be used in pharmaceutical research. The compound’s structure includes a ketone and a tertiary amine , which are functional groups often found in bioactive molecules. Therefore, it could serve as a starting point for the synthesis of new drug candidates.
Pharmaceutical Research
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
3-methyl-3-azaspiro[5.5]undec-10-en-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h2,4H,3,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIYXJBXKCODGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC(=O)C=C2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729008 | |
Record name | 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-azaspiro[5.5]undec-7-en-9-one | |
CAS RN |
189176-32-7 | |
Record name | 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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